REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)=[O:2].C1(C)C=CC=CC=1.C([O-])(O)=O.[Na+].[CH:24]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)([CH3:26])[CH3:25].O>>[CH:24]([N:27]1[CH2:32][CH2:31][N:30]([C:7]([C:6]2[CH:10]=[CH:11][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=2)=[O:8])[CH2:29][CH2:28]1)([CH3:26])[CH3:25] |f:2.3|
|
Name
|
|
Quantity
|
16.65 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was vigorously stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were split
|
Type
|
CONCENTRATION
|
Details
|
the toluene phase was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |